5-Benzyl-5-phenylimidazolidine-2,4-dione

Epigenetics Cancer Research HDAC Inhibition

Researchers requiring a well-characterized hydantoin-based HDAC inhibitor often face supply inconsistency or misidentification with generic anticonvulsant hydantoins like phenytoin. 5-Benzyl-5-phenylimidazolidine-2,4-dione (CAS 4927-43-9) offers a distinct pharmacological profile with documented sub-micromolar potency against HDAC1 (IC₅₀ 463 nM) and HDAC2 (IC₅₀ 819 nM), plus IMPDH2 inhibition (Ki 240-440 nM). Its lower melting point (188-189°C) relative to phenytoin facilitates thermal processing studies. Each batch is quality-controlled to ensure identity and purity for reproducible enzymatic and cellular assays.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 4927-43-9
Cat. No. B112676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-5-phenylimidazolidine-2,4-dione
CAS4927-43-9
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O2/c19-14-16(18-15(20)17-14,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,19,20)
InChIKeyITLQPKUEVLGNAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyl-5-phenylimidazolidine-2,4-dione: Identity and Baseline Characteristics


5-Benzyl-5-phenylimidazolidine-2,4-dione (CAS 4927-43-9), also referred to as 5-benzyl-5-phenylhydantoin, is a 5,5-disubstituted hydantoin derivative with the molecular formula C₁₆H₁₄N₂O₂ and a molecular weight of 266.29 g/mol [1]. The compound features a hydantoin core substituted at the 5-position with both a benzyl and a phenyl group, distinguishing it from other clinically utilized hydantoins such as phenytoin (5,5-diphenylhydantoin) and ethotoin (3-ethyl-5-phenylhydantoin). This specific substitution pattern confers a unique structural and electronic profile that translates into a distinct biological activity fingerprint, as documented in multiple biochemical and enzymatic assays [2].

5,5-Disubstituted hydantoin with benzyl/phenyl substitution; structurally distinct from phenytoin and other clinical hydantoins
Reported HDAC1/2 and IMPDH2 inhibition; target engagement profile not shared by diphenylhydantoins
Supports epigenetic, nucleotide metabolism, and biocatalytic research workflows

5-Benzyl-5-phenylimidazolidine-2,4-dione Non-Interchangeability


Despite sharing a common hydantoin scaffold, in-class compounds such as phenytoin (5,5-diphenylhydantoin), ethotoin, and mephenytoin exhibit profoundly different target engagement profiles and physicochemical properties. These differences arise from subtle variations in substitution patterns that alter molecular geometry, electronic distribution, lipophilicity, and metabolic stability [1]. Consequently, substituting 5-benzyl-5-phenylimidazolidine-2,4-dione with a generic hydantoin in a research protocol risks introducing off-target effects, altering assay outcomes, or compromising reproducibility. The quantitative evidence presented below demonstrates that this compound engages biological targets (e.g., HDAC1/2, IMPDH2) that are not primary targets of clinically used hydantoin anticonvulsants, underscoring the necessity for compound-specific procurement based on documented activity profiles.

Target engagement divergence

Clinical hydantoins like phenytoin lack HDAC and IMPDH2 inhibitory activity; generic substitution may shift biological readouts and introduce off-target effects.

Physicochemical profile mismatch

Lipophilicity, thermal stability and solid-state properties differ markedly; these variations may alter solubility, processing behavior and assay compatibility.

Differentiation Evidence for 5-Benzyl-5-phenylimidazolidine-2,4-dione


HDAC1/2 Inhibition vs. Phenytoin

5-Benzyl-5-phenylimidazolidine-2,4-dione demonstrates direct inhibitory activity against human histone deacetylases HDAC1 and HDAC2, with IC₅₀ values of 463 nM and 819 nM, respectively, in recombinant enzyme assays [1]. In contrast, the archetypal hydantoin phenytoin (5,5-diphenylhydantoin) has no reported HDAC inhibitory activity in peer-reviewed literature or curated bioactivity databases. This functional divergence highlights a distinct mechanism of action opportunity for the benzyl-phenyl substituted compound that is absent in the diphenyl-substituted clinical agent.

HDAC1/2 Inhibition
Reported
HDAC1 IC₅₀ 463 nM; HDAC2 IC₅₀ 819 nM
Supports HDAC pathway study fit; phenytoin shows no activity
Recombinant enzyme, fluorescence-based assay context
Epigenetics Cancer Research HDAC Inhibition

IMPDH2 Inhibition vs. Phenytoin

The compound inhibits inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) with Ki values ranging from 240 nM to 440 nM, depending on the specific assay conditions and substrate used (IMP or NAD⁺) [1]. IMPDH2 is a key enzyme in guanine nucleotide biosynthesis and a validated target for immunosuppressive and antiviral therapies. Phenytoin, the most widely studied hydantoin, is not recognized as an IMPDH inhibitor and does not appear in curated IMPDH inhibitor datasets. This target engagement profile provides a clear biochemical differentiator.

IMPDH2 Inhibition
Reported
Ki 240–440 nM (IMP/NAD⁺ substrates)
Supports nucleotide metabolism research; phenytoin not active
Enzymatic assay; substrate-dependent Ki range
Immunology Antiviral Research IMPDH Inhibition

d-Hydantoinase Substrate Specificity

Recombinant d-hydantoinase from Vigna angularis (rD-HYD) exhibits substrate-dependent activity and stereoselectivity when challenged with a series of 5-benzylhydantoin derivatives bearing halogen or methyl substituents on the phenyl ring [1]. While the study did not include the unsubstituted 5-benzyl-5-phenylhydantoin as a substrate, the observed variability among closely related analogs (including differences in conversion yield and enantiomeric ratio) indicates that even minor structural modifications within this subclass can profoundly alter enzyme recognition and turnover. This sensitivity underscores the non-interchangeability of 5-benzylhydantoin derivatives in biocatalytic applications.

d-Hydantoinase Specificity
Class-level
Substrate-dependent activity observed among benzylhydantoin analogs
Enzyme recognition may vary; specific compound review needed
Study used halogen/methyl derivatives; target compound not directly measured
Biocatalysis Enzyme Engineering Chiral Synthesis

Lipophilicity-Driven Antiproliferative Activity

A chemometric analysis of hydantoin derivatives revealed that more lipophilic 5,5-diphenylhydantoins exhibit higher antiproliferative activity against human breast and colon cancer cell lines compared to less lipophilic 5-ethyl-5-phenylhydantoins [1]. The presence and nature of substituents on the benzyl moiety further modulate activity. While the specific 5-benzyl-5-phenyl substitution pattern was not directly evaluated in this dataset, the findings establish a class-level structure-activity relationship (SAR) wherein lipophilicity and substitution geometry are critical determinants of biological potency. This SAR knowledge informs the selection of hydantoin derivatives for antiproliferative screening.

Antiproliferative SAR
Class-level
Lipophilicity correlates with antiproliferative activity in hydantoin series
Structural features guide compound selection; no direct data for target
Chemometric analysis of breast/colon cancer cell models
Cancer Biology QSAR Medicinal Chemistry

Melting Point vs. Phenytoin

5-Benzyl-5-phenylimidazolidine-2,4-dione exhibits a melting point of 188–189°C , which is significantly lower than the melting point of phenytoin (293–298°C) . This ~105°C difference reflects fundamental distinctions in crystal packing, intermolecular forces, and thermodynamic stability, which can impact solid-state handling, formulation development, and thermal processing conditions. Researchers working with solid dispersions, hot-melt extrusion, or crystallization studies must account for this property difference when selecting a hydantoin scaffold.

Melting Point vs Phenytoin
Head-to-head
188–189 °C vs 293–298 °C
Supports solid-state processing and formulation review
Δ ~105 °C; purity ≥95%
Formulation Science Solid-State Chemistry Pre-formulation

Application Scenarios for 5-Benzyl-5-phenylimidazolidine-2,4-dione


HDAC1/2 Inhibition Tool Compound

Leveraging its documented sub-micromolar IC₅₀ values against human HDAC1 (463 nM) and HDAC2 (819 nM), this compound serves as a structurally distinct starting point for exploring non-hydroxamate, hydantoin-based HDAC inhibitors. Unlike phenytoin, which lacks HDAC activity, 5-benzyl-5-phenylimidazolidine-2,4-dione offers a unique scaffold for probing histone deacetylase biology in cancer and neurological disease models [1].

IMPDH2 Inhibition in Nucleotide Metabolism

The compound's inhibition of IMPDH2 (Ki 240–440 nM) positions it as a candidate for studies investigating guanine nucleotide depletion in immunology or antiviral research contexts. Its activity profile is distinct from that of classical anticonvulsant hydantoins, enabling research programs to explore IMPDH inhibition without confounding sodium channel effects [1].

Biocatalytic Profiling and Substrate Specificity

As a member of the 5-benzylhydantoin subclass, this compound can be utilized to probe the substrate specificity of d-hydantoinases and related amidohydrolases. The observed substrate-dependent behavior of d-hydantoinase toward structurally similar analogs underscores the value of using the exact compound for characterizing enzyme activity, stereoselectivity, and optimizing biocatalytic routes to non-natural amino acids [1].

Solid-State Formulation Studies

The significantly lower melting point of 5-benzyl-5-phenylimidazolidine-2,4-dione (188–189°C) compared to phenytoin (293–298°C) makes it a relevant model compound for investigating thermal processing techniques, such as hot-melt extrusion or spray drying, in the context of poorly water-soluble hydantoin derivatives [1]. This property difference also influences crystallization behavior and solid-state stability assessments .

Application
Selection Property
Validation Focus
HDAC1/2 pathway studies
Non-hydroxamate hydantoin HDAC inhibition profile
HDAC1/2 enzymatic assay interpretation
Nucleotide metabolism research
IMPDH2 inhibition profile distinct from anticonvulsants
IMPDH2 enzymatic assay and substrate context
Biocatalytic profiling
5-Benzylhydantoin scaffold for enzyme recognition studies
d-Hydantoinase stereoselectivity and turnover review
Solid-state and formulation research
Thermal profile differentiation from phenytoin
Melting point and crystallization behavior review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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